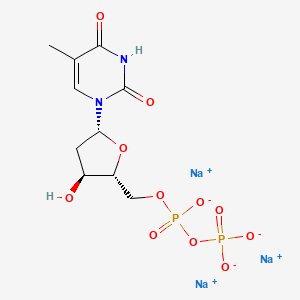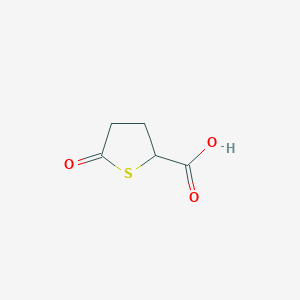
Thymidine 5'-diphosphoric acid trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine 5’-Diphosphate Sodium Salt is a nucleoside diphosphate derived from the phosphorylation of Thymidine . It is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase, and can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .
Synthesis Analysis
Thymidine 5’-diphosphoric acid trisodium salt is produced from Thymidine monophosphate by Thymidylate kinase (TMPK), a nucleoside monophosphate kinase . It can be further phosphorylated to its active triphosphate antiviral or antitumor moieties .Molecular Structure Analysis
The IUPAC name of Thymidine 5’-diphosphoric acid trisodium salt is sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl diphosphate . The InChI code is 1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0…/s1 .Chemical Reactions Analysis
Thymidine 5’-diphosphoric acid trisodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation .Physical And Chemical Properties Analysis
The molecular weight of Thymidine 5’-diphosphoric acid trisodium salt is 468.14 . The storage temperature is 28°C .Applications De Recherche Scientifique
DNA Synthesis and Damage Studies
- Regioselectivity of Potential Damage : Research by Toure et al. (2002) focused on the relative stabilities and geometric parameters of thymidine-3',5'-diphosphoric acid derived isomeric cations and radicals. This study identified the most probable sites for hydride-ion and H-atom abstraction, providing insights into the regioselectivity of potential damage to the deoxyribose ring and thymine moiety by carcinogenic agents (Toure, Villena, & Melikyan, 2002).
Tracking DNA Synthesis
- Thymidine Analogues : Cavanagh et al. (2011) discussed the use of thymidine analogues like 5-ethynyl-2′-deoxyuridine (EdU) for tagging DNA synthesis in replicating cells. This approach allows for the rapid and efficient imaging of DNA within cells while preserving their structural and molecular integrity, offering advantages in stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Enzymatic Activity Assays
- Capillary Electrophoresis Method : Tzeng and Hung (2005) developed a capillary electrophoretic method for the simultaneous determination of thymidylate and thymidine 5'‐diphosphate. This method aids in monitoring thymidine kinase and thymidylate kinase activities, demonstrating a sensitive, nonradioactive approach for enzyme assays (Tzeng & Hung, 2005).
Recognition and Interaction Studies
- Selective Recognition by Ditopic Receptors : Aoki and Kimura (2000) studied the selective recognition of thymidine nucleotides by ditopic dimeric zinc(II) complexes. Their findings contribute to understanding the complexation and recognition mechanisms of nucleotides, which is crucial for designing specific ligands and receptors (Aoki & Kimura, 2000).
Metabolic Engineering for Thymidine Production
- Fermentative Production : Lee et al. (2009) engineered an Escherichia coli strain for the fermentative production of thymidine, demonstrating the potential of metabolic engineering in producing nucleoside precursors for antiviral drugs. This approach opens avenues for the biotechnological production of thymidine and related compounds (Lee, Kim, Kim, Jang, & Kim, 2009).
Mécanisme D'action
Target of Action
Thymidine 5’-diphosphoric acid trisodium salt, also known as Thymidine diphosphate (dTDP), is a pyrimidine nucleotide. It belongs to the class of organic compounds known as pyrimidine 2’-deoxyribonucleoside diphosphates . These are pyrimidine nucleotides with a diphosphate group linked to the ribose moiety lacking a hydroxyl group at position 2 .
Safety and Hazards
Orientations Futures
Thymidine 5’-diphosphoric acid trisodium salt has been used as a substrate to investigate the efficacy of an online methodology for direct monitoring of nucleoside monophosphate and nucleotide diphosphate phosphorylation . This suggests potential future directions in the development of methodologies for monitoring nucleoside and nucleotide phosphorylation.
Propriétés
IUPAC Name |
trisodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2.3Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(22-8)4-21-25(19,20)23-24(16,17)18;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,11,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t6-,7+,8+;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYPEEZBYHQLDM-SPSULGLQSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na3O11P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thymidine 5'-diphosphoric acid trisodium salt | |
CAS RN |
95648-78-5 |
Source


|
| Record name | Thymidine 5'-(trihydrogen diphosphate), trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)

![Pyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1316041.png)






![Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester](/img/structure/B1316068.png)
